ethyl 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate
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Description
Ethyl 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C13H14ClN3O3 and its molecular weight is 295.72. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell signaling and regulation .
Mode of Action
It can be inferred from related compounds that it likely interacts with its targets through a nucleophilic addition-elimination reaction . This interaction may result in changes to the target’s function, potentially influencing various physiological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound may affect these pathways by interacting with key enzymes or receptors, leading to downstream effects on cellular function.
Result of Action
Based on the biological activities of related indole derivatives, it can be inferred that this compound may have potential therapeutic effects against a variety of disorders .
Biological Activity
Ethyl 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound is characterized by the presence of a triazole ring, which is known for its ability to interact with various biological targets. The synthesis typically involves the reaction of 3-chlorophenyl derivatives with triazole intermediates, resulting in a compound that exhibits a range of biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. Research indicates that compounds containing the triazole moiety exhibit significant inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Triazole Derivatives
Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 µg/mL |
Compound B | S. aureus | 16 µg/mL |
Ethyl Triazole | E. coli, S. aureus | 8 µg/mL |
Anticancer Activity
Triazoles have also been investigated for their anticancer potential. This compound has shown promising results in inhibiting cancer cell proliferation in various in vitro models. For instance, studies indicate that this compound can induce apoptosis in cancer cell lines such as MCF-7 and HepG2 with IC50 values ranging from 1.4 to 5.0 µM .
Table 2: Anticancer Activity of Ethyl Triazole
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 1.4 | Apoptosis induction |
HepG2 | 5.0 | Cell cycle arrest |
HCT-116 | 2.6 | Inhibition of thymidylate synthase |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within the cells. The triazole ring can coordinate with metal ions in enzymes or disrupt cellular processes by interfering with DNA synthesis pathways .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- In Vivo Studies : In murine models infected with Plasmodium berghei, derivatives showed partial activity against parasitemia, indicating potential for antimalarial applications .
- Cytotoxicity Assessments : Cytotoxicity tests against human cell lines demonstrated low toxicity profiles (CC50 > 100 µM), suggesting a favorable safety margin for further development .
Properties
IUPAC Name |
ethyl 1-[2-(3-chlorophenyl)-2-hydroxyethyl]triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O3/c1-2-20-13(19)11-7-17(16-15-11)8-12(18)9-4-3-5-10(14)6-9/h3-7,12,18H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJXLNKESGEWHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC(C2=CC(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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